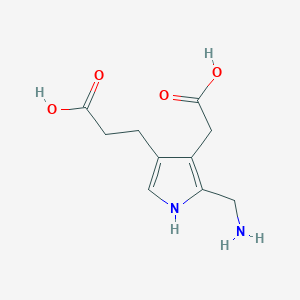
Porfobilinógeno
Descripción general
Descripción
El porfobilinógeno es un compuesto orgánico que desempeña un papel crucial en la biosíntesis de las porfirinas, que son esenciales para la formación de hemoglobina, clorofila y otras sustancias vitales . Es un derivado de pirrol con la fórmula química C10H14N2O4 y está involucrado en las vías metabólicas de casi todas las células biológicas .
Aplicaciones Científicas De Investigación
El porfobilinógeno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de porfirinas y otros compuestos macrocíclicos.
Biología: Desempeña un papel fundamental en el estudio de las vías metabólicas y las funciones enzimáticas.
Industria: Se utiliza en la producción de tintes, catalizadores y otros productos químicos industriales.
Mecanismo De Acción
El porfobilinógeno ejerce sus efectos a través de su papel en la biosíntesis de las porfirinas. Se genera por la enzima aminolevulinato deshidratasa y se convierte en hidroximetil bilano por la enzima this compound deaminasa . Esta conversión es crucial para la formación de hemoglobina y otras porfirinas, que son esenciales para diversas funciones biológicas .
Compuestos similares:
Aminolevulinato: Un precursor en la biosíntesis del this compound.
Hidroximetil bilano: Un producto formado a partir del this compound.
Uroporfirinógeno: Otro intermediario en la vía de biosíntesis de la porfirina.
Singularidad: El this compound es único debido a su papel específico en la biosíntesis de las porfirinas. A diferencia de otros intermediarios, sirve como precursor directo del hidroximetil bilano, lo que lo convierte en un componente fundamental en la vía .
Análisis Bioquímico
Biochemical Properties
Porphobilinogen is involved in porphyrin metabolism . It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This process involves interactions with enzymes and other biomolecules, which are crucial for the synthesis of critical substances like hemoglobin and chlorophyll .
Cellular Effects
The role of porphobilinogen in cellular processes is primarily related to its function in the biosynthesis of porphyrins . These porphyrins, such as hemoglobin and chlorophyll, play vital roles in cellular functions. Hemoglobin is essential for oxygen transport in red blood cells, while chlorophyll is crucial for photosynthesis in plants .
Molecular Mechanism
The molecular mechanism of porphobilinogen involves its conversion into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This process is a part of the porphyrin biosynthesis pathway, which leads to the production of vital substances like hemoglobin and chlorophyll .
Temporal Effects in Laboratory Settings
The effects of porphobilinogen over time in laboratory settings are primarily related to its role in the biosynthesis of porphyrins . The stability and degradation of porphobilinogen would be dependent on the conditions of the laboratory setting.
Dosage Effects in Animal Models
It is known that porphobilinogen is a key intermediate in the biosynthesis of porphyrins, which are essential for various biological functions .
Metabolic Pathways
Porphobilinogen is a part of the porphyrin biosynthesis pathway . It is generated from aminolevulinate (ALA) by the enzyme ALA dehydratase, and then converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This pathway involves interactions with various enzymes and cofactors .
Transport and Distribution
Given its role in the biosynthesis of porphyrins, it is likely that it is transported to sites where these biosynthesis processes occur .
Subcellular Localization
Given its role in the biosynthesis of porphyrins, it is likely localized to the sites where these biosynthesis processes occur . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El porfobilinógeno se sintetiza a partir del aminolevulinato mediante la acción de la enzima aminolevulinato deshidratasa . La reacción implica la condensación de dos moléculas de aminolevulinato para formar this compound .
Métodos de producción industrial: En entornos industriales, el this compound se puede producir utilizando cepas modificadas genéticamente de Escherichia coli. Al manipular las vías metabólicas, los investigadores han podido lograr altos rendimientos de this compound a través de estrategias de bioprocesamiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El porfobilinógeno experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar hidroximetil bilano, un precursor en la biosíntesis de la hemoglobina.
Reducción: Las reacciones de reducción pueden convertir el this compound en diferentes derivados de pirrol.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos aminometilo y carboximetilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución.
Productos principales:
Hidroximetil bilano: Formado a través de la oxidación.
Derivados de pirrol: Formados a través de reacciones de reducción y sustitución.
Comparación Con Compuestos Similares
Aminolevulinate: A precursor in the biosynthesis of porphobilinogen.
Hydroxymethyl bilane: A product formed from porphobilinogen.
Uroporphyrinogen: Another intermediate in the porphyrin biosynthesis pathway.
Uniqueness: Porphobilinogen is unique due to its specific role in the biosynthesis of porphyrins. Unlike other intermediates, it serves as a direct precursor to hydroxymethyl bilane, making it a critical component in the pathway .
Propiedades
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHWIQZFGQKFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060070 | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-90-1 | |
| Record name | Porphobilinogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Porphobilinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Porphobilinogen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PORPHOBILINOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as porphobilinogen deaminase) []. This enzyme catalyzes the sequential condensation of four porphobilinogen molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].
ANone: A deficiency in porphobilinogen deaminase leads to the accumulation of porphobilinogen and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].
ANone: The molecular formula of porphobilinogen is C10H14N2O4. It has a molecular weight of 226.23 g/mol.
ANone: Porphobilinogen reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].
ANone: Porphobilinogen is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.
ANone: Porphobilinogen is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.
ANone: While porphobilinogen itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which porphobilinogen or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].
ANone: As porphobilinogen is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.
ANone: Elevated levels of porphobilinogen in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect porphobilinogen in urine, but quantitative measurements and additional tests are necessary for confirmation [].
ANone: Yes, in addition to urinary porphobilinogen, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., porphobilinogen deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].
ANone: Quantitative measurement of porphobilinogen typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].
ANone: These aspects are not directly relevant to the provided research on porphobilinogen, which primarily focuses on its biological role and clinical significance.
ANone: The discovery of porphobilinogen as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in porphobilinogen formation and its subsequent conversion to porphyrins []. Additionally, the recognition of porphobilinogen's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].
ANone: The study of porphobilinogen has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human porphobilinogen deaminase exemplifies the translational potential of such collaborations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


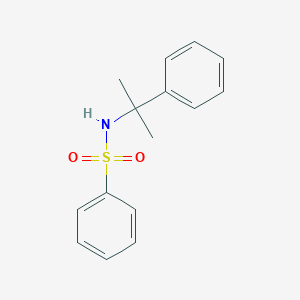
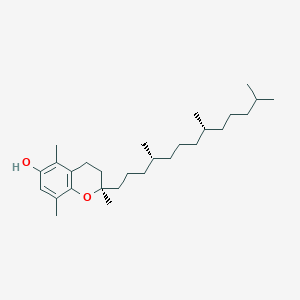

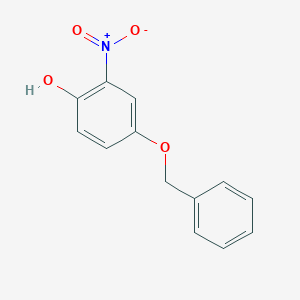
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)


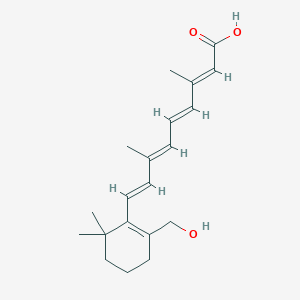
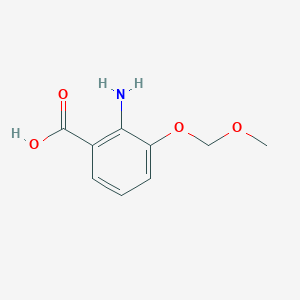
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide](/img/structure/B132064.png)



